molecular formula C39H54O11S B1423593 alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid CAS No. 1334177-82-0

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

Cat. No. B1423593
M. Wt: 730.9 g/mol
InChI Key: COBJVDSZNHAETA-UHFFFAOYSA-N
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Description

Alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid, also known as MTPA-PEG-OPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug delivery. This compound is a derivative of polyethylene glycol (PEG) and is synthesized by attaching a propionic acid molecule to the omega end of PEG through an octaethylene glycol spacer.

Scientific Research Applications

  • Synthesis of Carboxylic Acid Functionalized Poly(ethylene glycol) :

    • Research by Sedlák et al. (2008) focused on synthesizing carboxylic acid-functionalized poly(ethylene glycol) (PEG) compounds, which are relevant to alpha-(4-methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid. This study explored the preparation of 4-poly(ethylene glycol)oxybenzoic acids using alkylation and subsequent chemical reactions to produce acylamino acids (Sedlák, Drabina, Svobodová, & Hanusek, 2008).
  • Correlation of Acid-Sensitivity with Antiproliferative Activity :

    • Rodrigues et al. (2006) researched the in vitro antiproliferative activity of polyethylene glycol conjugates. These conjugates had linkers with varying acid-sensitivity, including alpha-methoxy-poly(ethylene glycol)-thiopropionic acid amide. The study found a correlation between the acid-sensitivity of the linkers and the antitumor activity of the PEG daunorubicin conjugates (Rodrigues, Roth, Fiebig, Unger, Mülhaupt, & Kratz, 2006).
  • Characterization of Heterotelechelic PEGs with Amino Acid and Hydroxyl Groups :

    • Zhang, Su, and Ma (2008) described the synthesis and characterization of heterotelechelic PEGs, including variants like alpha-glycine-omega-hydroxyl-PEG and alpha-phenylalanine-omega-hydroxyl-PEG. These PEGs have applications in biomacromolecule modification and conjugation (Zhang, Su, & Ma, 2008).
  • Synthesis of Heterobifunctional Poly(ethylene oxide) :

    • Cammas, Nagasaki, and Kataoka (1995) investigated the synthesis of alpha-methoxy-omega-amino and alpha-hydroxy-omega-amino poly(ethylene oxide)s (PEOs). These PEOs were produced through anionic polymerization of ethylene oxide and have relevance in the field of bioconjugate chemistry (Cammas, Nagasaki, & Kataoka, 1995).
  • Combination of 'Clip' and 'Click' Chemistries for PEGylation :

    • Freichels et al. (2011) developed a method combining 'clip' and 'click' chemistries for easy PEGylation of degradable aliphatic polyesters. This method used alpha-methoxy-omega-alkyne poly(ethylene glycol) (PEG) and demonstrated its versatility in biomedical applications such as drug delivery (Freichels, Pourcelle, Le Duff, Marchand‐Brynaert, & Jérôme, 2011).

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H54O11S/c1-42-37-14-12-36(13-15-37)39(34-8-4-2-5-9-34,35-10-6-3-7-11-35)51-33-32-50-31-30-49-29-28-48-27-26-47-25-24-46-23-22-45-21-20-44-19-18-43-17-16-38(40)41/h2-15H,16-33H2,1H3,(H,40,41)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBJVDSZNHAETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

730.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-(4-Methoxytrityl)thio-octa(ethylene glycol)-omega-propionic acid

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